molecular formula C4H8O2 B042824 4-Hydroxy-2-butanone CAS No. 590-90-9

4-Hydroxy-2-butanone

Cat. No.: B042824
CAS No.: 590-90-9
M. Wt: 88.11 g/mol
InChI Key: LVSQXDHWDCMMRJ-UHFFFAOYSA-N
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Description

This compound is a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals . It is characterized by its ability to participate in a variety of chemical reactions due to the presence of both hydroxyl and carbonyl functional groups.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Butanone

    Reduction: 1,3-Butanediol

    Dehydration: 3-Buten-2-one

Comparison with Similar Compounds

  • 3-Hydroxy-2-butanone
  • 5-Hydroxy-2-pentanone
  • Hydroxyacetone
  • Dihydroxyacetone
  • 4-Phenyl-2-butanone

Comparison: 4-Hydroxy-2-butanone is unique due to its specific combination of hydroxyl and carbonyl functional groups, which allows it to participate in a broader range of chemical reactions compared to its analogs. For instance, while hydroxyacetone and dihydroxyacetone are also beta-hydroxy ketones, they do not possess the same reactivity profile as this compound .

Properties

IUPAC Name

4-hydroxybutan-2-one
Source PubChem
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InChI

InChI=1S/C4H8O2/c1-4(6)2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSQXDHWDCMMRJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID4060442
Record name 2-Butanone, 4-hydroxy-
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Molecular Weight

88.11 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Butanone, 4-hydroxy-
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Record name 4-Hydroxy-2-butanone
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Vapor Pressure

0.85 [mmHg]
Record name 4-Hydroxy-2-butanone
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CAS No.

590-90-9, 68648-26-0
Record name 4-Hydroxy-2-butanone
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Record name 4-HYDROXY-2-BUTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common methods for synthesizing 4-Hydroxy-2-butanone?

A1: this compound can be synthesized through several methods, including:

  • Aldol Condensation of Acetone and Formaldehyde: This reaction is typically carried out under supercritical conditions or with catalysts like KF/Al2O3. [, ]
  • Dehydrogenation of 1,3-Butanediol: This method utilizes copper-containing catalysts and operates at specific temperatures and pressures. []
  • Microbial Production: Certain yeast strains, like Pichia membranaefaciens and Pichia jadinii, can convert this compound from substrates like acetone and formaldehyde. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C4H8O2, and its molecular weight is 88.11 g/mol.

Q3: How is the structure of this compound and its hydrates characterized?

A3: Rotational spectroscopy combined with quantum chemical calculations is a powerful tool to elucidate the structure of this compound and its hydrates in the gas phase. This technique allows for the identification of different isomers and provides insights into the interplay between intra- and intermolecular hydrogen bonding. [, ]

Q4: What is the reactivity of this compound with OH radicals and Cl atoms in the atmosphere?

A4: this compound readily reacts with OH radicals and Cl atoms in the atmosphere. [, , , ] The primary product of these reactions is formaldehyde. [] These reactions contribute significantly to the atmospheric degradation of this compound.

Q5: How does the structure of this compound influence its reactivity in aldol reactions?

A5: The presence of both a hydroxyl and a carbonyl group makes this compound a versatile reactant in aldol reactions. The β-hydroxy ketone structure can be doubly deprotonated, allowing for regioselectivity in aldol reactions. []

Q6: Can this compound be used as a building block for more complex molecules?

A6: Yes, this compound is a valuable precursor for synthesizing compounds like methyl vinyl ketone, 2-methyl-1,3-dioxolane-2-ethanol, and 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. [, ] These compounds have applications as methyl vinyl ketone equivalents and in the synthesis of γ-ionone. [, ]

Q7: What are the applications of this compound in microbial systems?

A7: this compound serves as a substrate for microbial production of valuable chemicals. For instance, it is used in the microbial production of optically active (R)-1,3-butanediol by various yeast strains. [, , , ]

Q8: What are the side reactions involving formaldehyde during the synthesis of this compound under supercritical conditions?

A8: Research indicates that formaldehyde can undergo cross-disproportionation with formic acid during the supercritical synthesis of this compound. This side reaction significantly impacts formic acid consumption and should be considered when optimizing reaction conditions. []

Q9: How is computational chemistry used to study this compound?

A9: Computational methods are employed to investigate various aspects of this compound, such as:

  • Reaction Kinetics and Mechanisms: Theoretical calculations using methods like M062X and canonical variational transition state theory help elucidate the kinetics and mechanisms of this compound reactions with radicals like OH and Cl. []
  • Thermodynamic Properties: Group contribution methods like Benson's method are used to estimate thermodynamic properties of this compound, such as formation enthalpies, entropies, and heat capacities. These calculations aid in optimizing reaction conditions for its synthesis. []
  • Ligand-Protein Interactions: Simulations like weighted ensemble milestoning (WEM) help understand the binding affinity and dissociation kinetics of this compound with proteins like FK506 binding protein. This insight is crucial for drug design and understanding biological interactions. [, ]

Q10: How is this compound analyzed in environmental samples?

A10: Gas chromatography (GC) coupled with various detectors like flame ionization (FID), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to identify and quantify this compound in environmental samples, including wet precipitation. [, ]

Q11: What is the stability of this compound under various conditions?

A12: The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals. For example, under basic conditions, it can undergo dehydration to form methyl vinyl ketone. [] It's crucial to consider its stability when developing formulations or studying its environmental fate.

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